molecular formula C12H8BrClO B14062027 1-(Bromomethyl)naphthalene-7-carbonyl chloride

1-(Bromomethyl)naphthalene-7-carbonyl chloride

Cat. No.: B14062027
M. Wt: 283.55 g/mol
InChI Key: NYUPXORHMGDCJJ-UHFFFAOYSA-N
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Description

Preparation Methods

One common method includes the reaction of 1-naphthalenemethanol with bromine to form 1-(bromomethyl)naphthalene, which is then reacted with thionyl chloride to introduce the carbonyl chloride group .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of efficient bromination and chlorination reagents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)naphthalene-7-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other derivatives.

    Oxidation and Reduction:

Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The major products formed depend on the specific reagents and conditions used, but typically include substituted naphthalene derivatives with modified functional groups.

Scientific Research Applications

1-(Bromomethyl)naphthalene-7-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene-7-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the bromomethyl and carbonyl chloride groups. These functional groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Comparison with Similar Compounds

Similar compounds to 1-(Bromomethyl)naphthalene-7-carbonyl chloride include other naphthalene derivatives with different substituents, such as:

    1-(Bromomethyl)naphthalene: Lacks the carbonyl chloride group, making it less reactive in certain types of reactions.

    1-(Chloromethyl)naphthalene-7-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

    1-(Bromomethyl)naphthalene-2-carbonyl chloride: Positional isomer with the carbonyl chloride group at a different position on the naphthalene ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the naphthalene ring, which confer distinct reactivity and applications in synthesis and research.

Properties

Molecular Formula

C12H8BrClO

Molecular Weight

283.55 g/mol

IUPAC Name

8-(bromomethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H8BrClO/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10/h1-6H,7H2

InChI Key

NYUPXORHMGDCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)CBr

Origin of Product

United States

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